molecular formula C5H9BrO B2677477 2-Bromo-3-methylbut-3-en-1-ol CAS No. 99806-26-5

2-Bromo-3-methylbut-3-en-1-ol

Cat. No.: B2677477
CAS No.: 99806-26-5
M. Wt: 165.03
InChI Key: QCSFJBXMSHFOGX-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbut-3-en-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-3-en-1-ol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent. The reaction proceeds via an electrophilic addition mechanism, where the double bond in 3-methylbut-3-en-1-ol reacts with HBr to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control temperature, pressure, and the concentration of reactants to achieve efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form 3-methylbut-3-en-1-ol by removing the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 3-methylbut-3-en-1-ol or other substituted derivatives.

    Oxidation: Formation of 3-methylbut-3-enal or 3-methylbut-3-enone.

    Reduction: Formation of 3-methylbut-3-en-1-ol.

Scientific Research Applications

2-Bromo-3-methylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It may serve as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and as a building block in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbut-3-en-1-ol in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. The presence of the double bond and the hydroxyl group can influence the stability of intermediates and the overall reaction pathway.

Comparison with Similar Compounds

    2-Bromo-3-methylbutane: Lacks the double bond present in 2-Bromo-3-methylbut-3-en-1-ol, leading to different reactivity and applications.

    3-Bromo-3-methylbut-1-ene: Similar structure but with the bromine atom at a different position, affecting its chemical behavior.

    2-Bromo-3-methyl-2-buten-1-ol: Similar compound with the double bond at a different position, influencing its reactivity and use in synthesis.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-methylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h5,7H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSFJBXMSHFOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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